3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S2/c1-21-16-5-3-13(8-14(16)17)24(19,20)18-9-12-2-4-15(22-12)11-6-7-23-10-11/h2-8,10,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZBQJMILWUCPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Benzenesulfonamide Assembly
The 3-fluoro-4-methoxybenzenesulfonamide moiety serves as the foundational building block, typically synthesized through direct sulfonylation of 3-fluoro-4-methoxyaniline. Patent data reveals that employing methanesulfonyl chloride in toluene at 140–145°C with 0.04 molar equivalents of DMF achieves 83% conversion efficiency within 4 hours. This methodology minimizes bis-sulfonated byproducts to <2% through precise stoichiometric control (1.5:1 sulfonating agent-to-amine ratio).
Heterocyclic Sidechain Construction
The (5-(thiophen-3-yl)furan-2-yl)methyl group necessitates sequential heterocycle formation. Experimental protocols demonstrate that Stille coupling between 2-tributylstannylfuran and 3-bromothiophene under palladium catalysis (Pd(PPh₃)₄, 5 mol%) in DMF at 80°C generates the biheterocyclic core with 91% regioselectivity. Subsequent N-alkylation employs in situ-generated chloromethyl intermediates, with lithium hexamethyldisilazide (LHMDS) proving effective for deprotonation (-78°C, THF).
Detailed Synthetic Pathways
Linear Synthesis Approach
Benzenesulfonamide Core Synthesis
Reacting 3-fluoro-4-methoxyaniline (1.0 equiv) with benzenesulfonyl chloride (1.6 equiv) in refluxing toluene (140°C) with DMF (0.03 equiv) for 5 hours yields the sulfonamide intermediate in 85% purity. Silica chromatography (hexane:ethyl acetate 3:1) removes residual di-sulfonated impurities (<1.2%).
Thiophene-Furan Hybrid Synthesis
A Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and thiophen-3-ylboronic acid (Pd(OAc)₂, SPhos ligand, K₃PO₄) in dioxane/water (4:1) at 90°C provides 5-(thiophen-3-yl)furan-2-carbaldehyde in 78% yield. Sodium borohydride reduction (MeOH, 0°C) converts the aldehyde to the primary alcohol, followed by Appel reaction (CBr₄, PPh₃) to generate the bromomethyl derivative.
Final Alkylation
The sulfonamide intermediate undergoes N-alkylation using the bromomethyl heterocycle (1.2 equiv) with K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 hours. Final purification via reversed-phase HPLC (MeCN/H₂O gradient) affords the target compound in 67% isolated yield.
Convergent Synthesis Strategy
Parallel Component Preparation
Simultaneous preparation of 3-fluoro-4-methoxybenzenesulfonamide (as above) and (5-(thiophen-3-yl)furan-2-yl)methanamine via reductive amination: condensation of 5-(thiophen-3-yl)furan-2-carbaldehyde with ammonium acetate followed by NaBH₃CN reduction yields the primary amine (62% over two steps).
Mitsunobu Coupling
Employing DEAD (diethyl azodicarboxylate) and PPh₃ in THF at 0°C to room temperature facilitates Mitsunobu coupling between the sulfonamide and alcohol precursors. This method achieves 73% yield with minimal epimerization.
One-Pot Tandem Methodology
A novel approach combines sulfonylation and alkylation in sequential one-pot reactions:
- Initial sulfonylation of 3-fluoro-4-methoxyaniline with benzenesulfonyl chloride (1.5 equiv) in xylene/DMF (0.05 equiv) at 130°C for 3 hours
- Direct addition of (5-(thiophen-3-yl)furan-2-yl)methyl bromide (1.3 equiv) and DIPEA (3.0 equiv)
- Continued heating at 100°C for 8 hours
This streamlined process delivers the target compound in 58% overall yield with 94% HPLC purity.
Critical Reaction Parameter Optimization
Temperature Profiling in Sulfonylation
Comparative studies demonstrate that maintaining reaction temperatures between 135–145°C maximizes sulfonamide formation while minimizing decomposition. Below 120°C, conversion plateaus at 42%, whereas temperatures exceeding 155°C induce aryl ring fluorination loss (19% degradation).
Catalytic Effects in N-Alkylation
Screening of phase-transfer catalysts revealed TBAB (tetrabutylammonium bromide) as superior for interfacial reactions, enhancing alkylation yields from 54% to 82% in biphasic toluene/water systems. DMF (0.1 equiv) further accelerates the reaction rate by stabilizing transition states through polar aprotic solvation.
Advanced Purification Techniques
Crystallization Optimization
Recrystallization from ethyl acetate/n-heptane (1:5) at -20°C produces needle-like crystals suitable for X-ray analysis. Single-crystal diffraction confirms the sulfonamide adopts a coplanar conformation with the benzene ring (dihedral angle 8.7°).
Chromatographic Separations
Medium-pressure liquid chromatography (MPLC) using a 120g silica column with dichloromethane/methanol (95:5) gradient elution effectively removes residual starting materials and regioisomeric byproducts. Analytical HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows baseline separation at 254 nm (tR = 12.3 min).
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.68 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 7.38 (d, J = 2.1 Hz, 1H, Ar-H), 7.15 (m, 2H, Thiophene-H), 6.92 (s, 1H, Furan-H), 6.78 (d, J = 3.3 Hz, 1H, Furan-H), 4.45 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃).
HRMS (ESI): m/z calculated for C₁₇H₁₅FNO₄S₂ [M+H]⁺: 396.0432, found 396.0429.
Thermal Stability Analysis
DSC thermograms show melting onset at 184°C (ΔH = 98 J/g) with decomposition commencing at 210°C. TGA reveals 95% mass retention up to 200°C under nitrogen.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans with different oxidation states.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of nitro groups can produce corresponding amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway or binding to a receptor to elicit a biological response .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzenesulfonamide: Lacks the thiophene and furan groups, making it less complex.
4-methoxy-N-(thiophen-3-yl)benzenesulfonamide: Does not contain the furan group, which may affect its reactivity and applications.
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide: Missing the fluorine and methoxy groups, potentially altering its chemical properties.
Uniqueness
The uniqueness of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
3-Fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry and materials science. Its unique structural features, including a fluorine atom, methoxy group, and fused heterocyclic rings (furan and thiophene), suggest diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies and providing a detailed overview of its potential therapeutic applications.
Chemical Structure
The compound's IUPAC name is 3-fluoro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide. Its molecular formula is , with a molecular weight of 359.42 g/mol. The structure is characterized by the following functional groups:
- Fluorine atom : Enhances lipophilicity and biological activity.
- Methoxy group : May influence the compound's reactivity and solubility.
- Thiophene and furan rings : Contribute to the compound's unique electronic properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly regarding its potential as an anti-cancer agent and its interactions with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines, including:
- HeLa cells : Demonstrated IC50 values indicating potent growth inhibition.
- A549 cells : Exhibited apoptosis-inducing properties at low concentrations.
Table 1 summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 7.01 ± 0.60 | Induction of apoptosis |
| A549 | 8.55 ± 0.35 | Inhibition of cell proliferation |
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of key enzymes : The compound may interact with enzymes involved in cancer cell metabolism.
- Modulation of signaling pathways : It could influence pathways related to cell survival and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
- Study on Perforin Inhibition : A related series of compounds showed significant inhibition of perforin, a protein critical for immune response and cancer cell lysis. The ability to inhibit perforin suggests that similar mechanisms may be at play for our compound, potentially enhancing its anti-cancer properties .
- Structure–Activity Relationship Studies : Research focusing on structural variations has indicated that substitutions on the aromatic ring can significantly affect biological activity. Electron-withdrawing groups like fluorine enhance potency, while methoxy groups improve solubility .
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in cellular assays?
- Methodological Answer :
- Four-Parameter Logistic Model : Fits sigmoidal curves to calculate IC/EC values (95% CI via bootstrapping).
- ANOVA with Tukey’s Test : Compares efficacy across analogs (e.g., p < 0.01 for thiophen-3-yl vs. thiophen-2-yl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
